6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

概要

説明

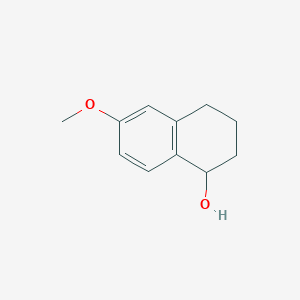

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring system .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 6-Methoxy-1-tetralone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

科学的研究の応用

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities.

- Reactivity Studies : Researchers have explored its reactivity in various chemical transformations, providing insights into its potential utility in organic synthesis .

Biology

- Biological Activities : Investigations into the biological activities of this compound have revealed potential antimicrobial and antioxidant properties. Studies have shown that it may exhibit significant radical scavenging activity due to the presence of electron-donating substituents .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development. Its structural characteristics allow for the design of novel pharmaceuticals targeting various diseases. For instance, it has been evaluated as a candidate for metabolic disorder treatments due to its interaction with specific molecular pathways .

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant activity. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays showed that compounds with similar structures exhibited comparable or superior antioxidant properties compared to standard references like ascorbic acid .

Structural Analysis

A comprehensive vibrational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene was conducted using FT-IR and Raman spectroscopy. The findings provided novel insights into its conformational stability and molecular interactions . Computational studies using B3LYP methods further elucidated its electronic properties and potential reaction mechanisms.

作用機序

類似化合物との比較

- 6-Methoxy-1-tetralone

- 6-Methoxy-1-naphthaldehyde

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

生物活性

Overview

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a methoxy group and a hydroxyl group on its structure. Research into its biological activity has revealed various mechanisms and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 16821-32-2 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

- Inhibition of Enzymes : This compound has been identified as a moderate inhibitor of retinoic acid metabolizing enzymes. This inhibition can influence various biological processes related to cell differentiation and proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

- Case Study on Retinoic Acid Metabolism : A study presented at the Asian Pacific Congress of Clinical Biochemistry highlighted the role of this compound in modulating retinoic acid metabolism. This modulation is significant for conditions such as cancer and developmental disorders .

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against a range of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)-6-hydroxy-naphthalene | Lacks methoxy group | Lower solubility; reduced biological activity |

| 6-Methoxy-naphthalene | No hydroxyl group | Primarily used in chemical synthesis; limited bioactivity |

| 6-Methoxy-tetralone | Ketone instead of alcohol | Exhibits different reactivity; less focus on bioactivity |

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJZMUJOFGIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。